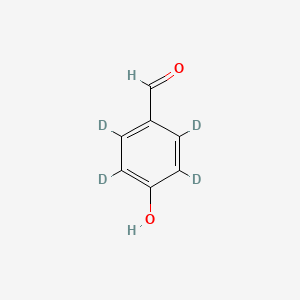

p-Hydroxybenzaldehyde-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301754 | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-52-8 | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzaldehyde-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Hydroxybenzaldehyde-d4: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: p-Hydroxybenzaldehyde-d4 is the deuterated analog of p-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants, including orchids and vanilla. The incorporation of deuterium isotopes provides a valuable tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of chemical and biological processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its biological interactions.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₂D₄O₂ | N/A |

| Molecular Weight | 126.15 g/mol | N/A |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 112-116 °C | [1] |

| Boiling Point | 191 °C at 50 mmHg | [1] |

| Solubility in Water | 13.8 g/L (at 30.5 °C) | [2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and ethyl acetate. Slightly soluble in benzene. | [2][3] |

| pKa | 7.61 (at 25 °C) | [4] |

Spectroscopic Properties

| Property | Description | Reference |

| ¹H NMR (DMSO-d6, 400 MHz) | δ 9.82 (s, 1H, CHO), 7.81-7.77 (m, aromatic), 6.98-6.96 (m, aromatic), 10.65 (s, 1H, OH) | [4][5][6] |

| IR Spectroscopy | Broad band around 3200-3600 cm⁻¹ (O-H stretching), strong peak around 1680-1700 cm⁻¹ (C=O stretching of aldehyde), peaks in the 1400-1600 cm⁻¹ region (C=C stretching of benzene ring). | N/A |

| Mass Spectrometry | Molecular Ion Peak (M+) expected around m/z 126.15. Fragmentation patterns can be used for structural elucidation. | N/A |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this compound in research.

Synthesis of p-Hydroxybenzaldehyde (General Protocol)

A common method for the synthesis of p-hydroxybenzaldehyde is the Fries rearrangement of phenyl formate. The deuterated analog can be synthesized using deuterated phenol as a starting material.

Experimental Workflow for Synthesis of p-Hydroxybenzaldehyde

Caption: Workflow for the synthesis of p-hydroxybenzaldehyde via esterification and Fries rearrangement.

Step 1: Esterification of Phenol to Phenyl Formate [7]

-

In a reaction flask equipped with a heating mantle and a condenser, combine phenol (0.2 mol), formic acid (0.24 mol), and a catalytic amount of p-toluenesulfonic acid (0.02 mol) in a suitable solvent such as toluene (200 mL).[7]

-

Heat the mixture to 105 °C with magnetic stirring and maintain the reaction for 4 hours.[7]

-

After cooling the reaction mixture to 40 °C, distill the solvent to obtain crude phenyl formate.[7]

-

Purify the phenyl formate by vacuum distillation, collecting the fraction at 171-173 °C.[7]

Step 2: Fries Rearrangement of Phenyl Formate to p-Hydroxybenzaldehyde [7]

-

In a separate reaction flask, add phenyl formate (0.1 mol) and zinc chloride (0.2 mol) to a solvent like p-xylene (100 mL).[7]

-

Heat the mixture to 135 °C with magnetic stirring and maintain the reaction for 4 hours.[7]

-

After cooling, hydrolyze the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude p-hydroxybenzaldehyde by recrystallization from a suitable solvent system (e.g., water or toluene) to yield the final product.[7]

NMR Spectroscopic Analysis

Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Biological Activity and Signaling Pathways

p-Hydroxybenzaldehyde has been identified as an antagonist of the GABAA receptor.[8] This interaction is of significant interest to neuropharmacology and drug development.

Interaction with the GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Its activation by gamma-aminobutyric acid (GABA) leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.

Proposed Mechanism of GABAA Receptor Antagonism

Caption: Proposed mechanism of this compound as a GABAA receptor antagonist.

Studies have shown that p-hydroxybenzaldehyde can significantly reduce the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor.[9] This suggests that p-hydroxybenzaldehyde acts as a negative allosteric modulator or a competitive antagonist at the GABAA receptor, thereby inhibiting its function. The use of the deuterated form, this compound, can help in elucidating the metabolic stability and pharmacokinetic profile of this potential therapeutic agent.

Conclusion

This compound is a valuable research tool with well-defined physical and chemical properties. This guide provides essential data and experimental protocols to facilitate its use in drug development and scientific research. The antagonistic effect on the GABAA receptor highlights its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. Further investigation into its precise mechanism of action and in vivo efficacy is warranted.

References

- 1. p-hydroxy benzaldehyde [chembk.com]

- 2. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]

- 3. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]

- 4. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]

- 6. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR [m.chemicalbook.com]

- 7. Synthetic method for p-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Effect of 4-hydroxybenzaldehyde on the γ-aminobutyric Acid Type A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of p-Hydroxybenzaldehyde-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of p-Hydroxybenzaldehyde-d4 in various organic solvents. The data presented here is based on studies conducted on its non-deuterated analog, p-Hydroxybenzaldehyde. Due to the structural similarity and the nature of isotopic substitution, the solubility characteristics of the deuterated compound are expected to be nearly identical. This document offers valuable insights for professionals engaged in research, chemical synthesis, and pharmaceutical development where this compound is utilized.

Core Solubility Data

The solubility of p-Hydroxybenzaldehyde is influenced by the polarity of the solvent and the temperature. Generally, it exhibits good solubility in polar organic solvents. The following table summarizes the mole fraction solubility (x) of p-Hydroxybenzaldehyde in twelve different organic solvents at various temperatures, as determined by the isothermal dissolution equilibrium method.[1]

Table 1: Mole Fraction Solubility (x) of p-Hydroxybenzaldehyde in Various Organic Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Acetone | 2-Butanone | Acetonitrile | Toluene | N,N-Dimethylformamide | 1,4-Dioxane |

| 278.15 | 0.2035 | 0.1786 | 0.1613 | 0.1652 | 0.1658 | 0.2587 | 0.3592 | 0.3871 | 0.1032 | 0.0101 | 0.5432 | 0.3987 |

| 283.15 | 0.2241 | 0.1973 | 0.1792 | 0.1843 | 0.1849 | 0.2831 | 0.3891 | 0.4182 | 0.1165 | 0.0123 | 0.5781 | 0.4213 |

| 288.15 | 0.2462 | 0.2175 | 0.1985 | 0.2048 | 0.2055 | 0.3092 | 0.4208 | 0.4509 | 0.1311 | 0.0149 | 0.6143 | 0.4449 |

| 293.15 | 0.2699 | 0.2393 | 0.2194 | 0.2269 | 0.2277 | 0.3371 | 0.4545 | 0.4854 | 0.1472 | 0.0179 | 0.6518 | 0.4695 |

| 298.15 | 0.2954 | 0.2628 | 0.2419 | 0.2507 | 0.2516 | 0.3669 | 0.4899 | 0.5215 | 0.1648 | 0.0214 | 0.6905 | 0.4952 |

| 303.15 | 0.3227 | 0.2881 | 0.2662 | 0.2763 | 0.2773 | 0.3986 | 0.5273 | 0.5594 | 0.1841 | 0.0256 | 0.7304 | 0.5218 |

| 308.15 | 0.3521 | 0.3153 | 0.2924 | 0.3038 | 0.3049 | 0.4324 | 0.5666 | 0.5989 | 0.2052 | 0.0305 | 0.7715 | 0.5495 |

| 313.15 | 0.3836 | 0.3445 | 0.3206 | 0.3333 | 0.3346 | 0.4683 | 0.6078 | 0.6401 | 0.2282 | 0.0363 | 0.8138 | 0.5783 |

| 318.15 | 0.4174 | 0.3758 | 0.3509 | 0.3649 | 0.3664 | 0.5064 | 0.6511 | 0.6831 | 0.2532 | 0.0431 | 0.8572 | 0.6081 |

Qualitative solubility information indicates that p-Hydroxybenzaldehyde is also soluble in ether and chloroform.[2] It is slightly soluble in water.[2][3]

Experimental Protocol: Isothermal Dissolution Equilibrium Method

The quantitative solubility data presented in this guide was obtained using the isothermal dissolution equilibrium method.[1] This widely accepted technique for determining solid-liquid equilibrium is detailed below.

Materials and Apparatus:

-

Solute: p-Hydroxybenzaldehyde (purified by recrystallization)

-

Solvents: Methanol, ethanol, n-propanol, isopropanol, 1-butanol, ethyl acetate, acetone, 2-butanone, acetonitrile, toluene, N,N-dimethylformamide, and 1,4-dioxane (all of analytical grade).

-

Apparatus:

-

Jacketed glass vessel (for maintaining constant temperature)

-

Magnetic stirrer

-

Thermostatic water bath

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Procedure:

-

An excess amount of p-Hydroxybenzaldehyde is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The solution is continuously agitated using a magnetic stirrer.

-

The temperature of the solution is maintained at the desired level by circulating water from a thermostatic bath through the jacket of the vessel.

-

The solution is stirred for a sufficient amount of time to ensure that equilibrium is reached (typically several hours).

-

Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

The collected sample is immediately filtered through a syringe filter to remove any suspended solid particles.

-

The filtered sample is then diluted with the appropriate solvent and analyzed by HPLC to determine the concentration of p-Hydroxybenzaldehyde.

-

The mole fraction solubility is then calculated from the concentration data.[1]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as synthesis, purification, and formulation. The following diagram illustrates a logical workflow for choosing a suitable organic solvent for this compound based on the provided solubility data.

Caption: Logical workflow for organic solvent selection.

This structured approach ensures that the chosen solvent not only provides the desired solubility but also aligns with other critical process parameters such as safety, cost, and downstream processing requirements.

References

Spectroscopic Data of p-Hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-hydroxybenzaldehyde, a key aromatic compound. Due to the limited availability of specific data for its deuterated analog, p-hydroxybenzaldehyde-d4, this document focuses on the abundant data for the non-deuterated form. The expected spectral differences for the d4 isotopologue, where the four aromatic protons are replaced by deuterium, will be discussed. This guide is intended to serve as a valuable resource for researchers in various fields, including synthetic chemistry, materials science, and drug development.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-hydroxybenzaldehyde in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for p-hydroxybenzaldehyde are summarized below.

¹H NMR Spectroscopic Data of p-Hydroxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.8 | Singlet | - | Aldehydic proton (-CHO)[1][2] |

| ~7.8 | Doublet | ~8.0 | Aromatic protons ortho to -CHO |

| ~6.9 | Doublet | ~8.0 | Aromatic protons meta to -CHO[1] |

| ~10.3 | Broad Singlet | - | Phenolic proton (-OH)[2] |

Note on this compound: In the ¹H NMR spectrum of this compound, the signals at ~7.8 ppm and ~6.9 ppm corresponding to the aromatic protons would be absent due to the substitution of hydrogen with deuterium. The singlets for the aldehydic and phenolic protons would remain.

¹³C NMR Spectroscopic Data of p-Hydroxybenzaldehyde [3][4][5][6]

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Carbonyl carbon (C=O) |

| ~161 | Aromatic carbon attached to -OH |

| ~132 | Aromatic carbons ortho to -CHO |

| ~130 | Aromatic carbon attached to -CHO |

| ~116 | Aromatic carbons meta to -CHO |

Note on this compound: The ¹³C NMR spectrum of this compound would be very similar to that of the non-deuterated compound. The chemical shifts of the carbon atoms would be minimally affected by the deuterium substitution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for p-hydroxybenzaldehyde are listed below.[7][8][9][10]

IR Spectroscopic Data of p-Hydroxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3100 | Broad | O-H stretching (phenolic) |

| ~2900-2700 | Medium | C-H stretching (aldehydic) |

| ~1700-1660 | Strong | C=O stretching (aldehydic) |

| ~1600-1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1250-1150 | Strong | C-O stretching (phenolic) |

Note on this compound: The IR spectrum of this compound would show a notable difference in the C-H aromatic stretching region (typically ~3100-3000 cm⁻¹), which would be replaced by C-D stretching bands at a lower frequency (around 2300 cm⁻¹). The other major peaks would remain largely unchanged.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.[11][12][13]

Mass Spectrometry Data of p-Hydroxybenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 122 | High | Molecular ion [M]⁺ |

| 121 | High | [M-H]⁺ |

| 93 | Medium | [M-CHO]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Note on this compound: The molecular ion peak for this compound would appear at m/z 126, reflecting the mass of the four deuterium atoms. The fragmentation pattern would be similar, with corresponding mass shifts for fragments containing the deuterated aromatic ring. For instance, the [M-H]⁺ peak would be at m/z 125, and the [M-CHO]⁺ peak would be at m/z 97.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14] Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR : A proton-decoupled experiment is commonly performed to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method) [15][16]:

-

Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Sample Preparation (Mull Method) [17][18]:

-

Grind a small amount of the solid sample in an agate mortar and pestle.

-

Add a drop or two of a mulling agent (e.g., Nujol) and continue grinding to form a smooth, thick paste.

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition : Place the KBr pellet or the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is usually recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is often used. The sample is heated to vaporize it into the ion source.[19]

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[20][21] This causes the molecules to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like p-hydroxybenzaldehyde.

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chegg.com [chegg.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. bmse010005 P-Hydroxybenzaldehyde at BMRB [bmrb.io]

- 5. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]

- 11. massbank.eu [massbank.eu]

- 12. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 13. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 14. chem.latech.edu [chem.latech.edu]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 17. eng.uc.edu [eng.uc.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. as.uky.edu [as.uky.edu]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Technical Guide to 4-Hydroxybenzaldehyde-d4 (CAS: 284474-52-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, specifications, and primary applications of 4-Hydroxybenzaldehyde-d4 (CAS: 284474-52-8). Furthermore, it explores the biological activities of its non-deuterated analogue, p-hydroxybenzaldehyde, to provide a broader context for potential research applications.

Core Compound Specifications: 4-Hydroxybenzaldehyde-d4

4-Hydroxybenzaldehyde-d4 is the deuterated form of p-hydroxybenzaldehyde, a naturally occurring phenolic compound. Its primary application in a research setting is as an internal standard for quantitative analysis by mass spectrometry. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties.

Table 1: Physicochemical Properties of 4-Hydroxybenzaldehyde-d4

| Property | Value | Reference |

| CAS Number | 284474-52-8 | |

| Molecular Formula | HOC₆D₄CHO | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 117-119 °C | [1] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥99% (CP) | [1] |

| Mass Shift | M+4 | [1] |

| InChI Key | RGHHSNMVTDWUBI-RHQRLBAQSA-N | [1] |

Primary Application: Internal Standard for Quantitative Analysis

The near-identical physicochemical properties of 4-Hydroxybenzaldehyde-d4 to its native counterpart make it an ideal internal standard for isotope dilution mass spectrometry (IDMS).[2] This technique is considered the gold standard for accurate quantification in complex matrices.[2] By adding a known amount of the deuterated standard to a sample at an early stage of preparation, it compensates for variability in sample extraction, handling, and instrument response.[2][3]

Generalized Experimental Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the use of 4-Hydroxybenzaldehyde-d4 as an internal standard for the quantification of p-hydroxybenzaldehyde in a biological matrix. Optimization of specific parameters for your instrument and matrix is recommended.

1. Preparation of Stock and Working Solutions:

- Analyte Stock Solution: Prepare a 1 mg/mL stock solution of p-hydroxybenzaldehyde in methanol or acetonitrile.

- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 4-Hydroxybenzaldehyde-d4 in the same solvent.

- Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range. Spike each calibration standard with the IS working solution to a final, constant concentration.

- Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) for spiking into samples and calibration standards.

2. Sample Preparation (Protein Precipitation Example):

- To 100 µL of the biological sample (e.g., plasma), add 20 µL of the IS working solution and vortex briefly.

- Add 400 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable C18 reversed-phase column.

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: A typical analytical flow rate.

- Injection Volume: 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a phenolic compound.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- p-hydroxybenzaldehyde: Determine the precursor ion (Q1) and a stable product ion (Q3).

- 4-Hydroxybenzaldehyde-d4: The precursor ion will be +4 Da from the analyte. The product ion may or may not have the same mass shift.

- Optimize MS parameters such as collision energy and declustering potential for both the analyte and the internal standard.

4. Data Analysis:

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

- Quantify the amount of p-hydroxybenzaldehyde in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

Biological Activities of p-Hydroxybenzaldehyde (Non-Deuterated Analogue)

While 4-Hydroxybenzaldehyde-d4 is primarily used as an analytical standard, its non-deuterated counterpart, p-hydroxybenzaldehyde, exhibits a range of biological activities. This information may be relevant for researchers investigating the metabolic fate or biological impact of this compound class.

Disclaimer: The following biological activities have been reported for the non-deuterated p-hydroxybenzaldehyde (CAS: 123-08-0). These properties are not established for the deuterated form and are provided for contextual purposes only.

Table 2: Summary of Reported Biological Activities of p-Hydroxybenzaldehyde

| Biological Activity | Description | Key Findings | Reference |

| Antioxidant & Anti-inflammatory | Protects against oxidative stress and inflammation. | Ameliorates colitis by activating the Nrf2/HO-1/NQO-1 pathway and inhibiting NF-κB and AP-1.[4] Reduces levels of pro-inflammatory cytokines.[4] Protects against transient focal cerebral ischemia by preserving mitochondrial function.[5] | |

| GABAergic Modulation | Acts as an antagonist at the GABAA receptor. | At high concentrations (101.7 µM), it significantly reduces the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor.[6] | |

| Neuroprotection | Shows protective effects in models of neurodegeneration. | In a C. elegans model, it protects against oxidative stress and β-amyloid toxicity by promoting the nuclear localization of DAF-16 and increasing the expression of SKN-1, SOD-3, and GST-4.[7][8] | |

| Anti-cancer Potential | May inhibit the proliferation of tumor cells. | Studies have suggested that p-hydroxybenzaldehyde can inhibit the proliferation and metastasis of tumor cells.[9] |

Nrf2/HO-1 Antioxidant Signaling Pathway

A key mechanism for the antioxidant and anti-inflammatory effects of p-hydroxybenzaldehyde is through the activation of the Nrf2 signaling pathway.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to an inducer like p-hydroxybenzaldehyde, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[10][11][12] This pathway also crosstalks with and can inhibit the pro-inflammatory NF-κB pathway.[12]

References

- 1. 4-Hydroxybenzaldehyde-2,3,5,6-d4 98 atom % D [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. texilajournal.com [texilajournal.com]

- 4. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Para‑hydroxybenzaldehyde against transient focal cerebral ischemia in rats via mitochondrial preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity [frontiersin.org]

- 8. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Explore The Chemistry And Properties Of P-hydroxybenzaldehyde - KBR [hskbrchemical.com]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unraveling the Biological Activity of p-Hydroxybenzaldehyde-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological mechanisms of p-Hydroxybenzaldehyde (p-HBA) and explores the potential impact of deuterium substitution (p-HBA-d4) on its activity. While direct experimental data on the deuterated form is limited, this document synthesizes the existing literature on p-HBA's multifaceted roles in biological systems. These include its function as a GABAA receptor antagonist, its neuroprotective effects via antioxidant pathways, and its modulation of the Sonic Hedgehog (Shh) signaling cascade. This guide also delves into the metabolic fate of p-HBA and discusses the theoretical underpinnings of how deuteration at the aldehyde position could alter its pharmacokinetic and pharmacodynamic profiles through the kinetic isotope effect. The information is presented through detailed experimental protocols, quantitative data summaries, and visual signaling pathway diagrams to support further research and drug development endeavors.

Introduction

p-Hydroxybenzaldehyde (p-HBA) is a naturally occurring phenolic aldehyde found in various plants, including the orchid Gastrodia elata. It is recognized for a range of biological activities, from neuroprotection to anti-inflammatory effects. The deuterated isotopologue, p-Hydroxybenzaldehyde-d4, where the hydrogen atom of the aldehyde group and three aromatic protons are replaced by deuterium, is often used as an internal standard in analytical studies. However, the introduction of deuterium can significantly alter the metabolic stability and pharmacokinetic properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). This guide focuses on the established mechanisms of action of the parent compound, p-HBA, to provide a foundational understanding for predicting the biological behavior of p-HBA-d4.

Core Mechanisms of Action of p-Hydroxybenzaldehyde

Current research has identified several key biological pathways and molecular targets for p-HBA.

GABAA Receptor Antagonism

p-HBA has been shown to act as an antagonist at the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This interaction can modulate neuronal excitability.

At high concentrations, p-HBA can significantly reduce the GABA-induced chloride current in Xenopus oocytes expressing the α1β2γ2S subtype of the GABAA receptor[1][2]. This suggests an inhibitory effect on GABAergic neurotransmission.

Neuroprotection and Antioxidant Activity

In a Caenorhabditis elegans model of Alzheimer's disease, p-HBA demonstrated significant neuroprotective effects by mitigating β-amyloid (Aβ) toxicity. This protection is attributed to its antioxidant and anti-aging properties. Mechanistic studies revealed that p-HBA promotes the nuclear translocation of DAF-16 (the worm ortholog of FOXO transcription factors) and enhances the expression of the transcription factor SKN-1 (the ortholog of mammalian Nrf2). This leads to the upregulation of downstream antioxidant enzymes such as superoxide dismutase (SOD-3) and glutathione S-transferase (GST-4), ultimately reducing reactive oxygen species (ROS) levels and inhibiting Aβ aggregation[3][4].

Modulation of the Sonic Hedgehog (Shh) Signaling Pathway

Studies in mouse astrocytes have shown that p-HBA can activate the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial for development and has roles in adult tissue maintenance and repair. In response to cellular stress, p-HBA treatment led to increased expression of key components of the Shh pathway, including Shh, Smoothened (Smo), and the transcription factor Gli. This activation was associated with enhanced cell viability and inhibition of apoptosis-related molecules[4].

Quantitative Data

The following table summarizes the key quantitative findings from the literature on the biological effects of p-Hydroxybenzaldehyde.

| Biological Effect | Model System | Concentration | Result | Reference |

| GABAA Receptor Antagonism | Xenopus oocytes expressing α1β2γ2S GABAA receptors | 101.7 µM | Significant reduction of GABA-induced chloride current | [1][2] |

| Neuroprotection | C. elegans (Alzheimer's model) | Not specified | Delays paralysis, improves mobility, reduces ROS and Aβ aggregation | [3] |

| Shh Pathway Activation | Mouse Astrocytes | 0.1 and 0.5 mM | Increased mRNA and protein expression of Shh, Smo, and Gli | [4] |

Signaling Pathway and Experimental Workflow Diagrams

Neuroprotective Mechanism of p-HBA in C. elegans

Caption: p-HBA's neuroprotective pathway in C. elegans.

Activation of the Sonic Hedgehog Pathway by p-HBA

Caption: Activation of the Shh signaling pathway by p-HBA.

The Potential Impact of Deuteration: this compound

Metabolic Pathway of p-Hydroxybenzaldehyde

The primary metabolic pathway for p-HBA involves the oxidation of the aldehyde group to a carboxylic acid, forming p-hydroxybenzoic acid. This reaction is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are NAD(P)+ dependent.

The Kinetic Isotope Effect (KIE)

The C-H bond is weaker and vibrates at a higher frequency than the C-D bond. Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. This difference in reaction rates is the kinetic isotope effect.

For p-HBA-d4, the aldehyde C-D bond is the target for oxidation by ALDH. The cleavage of this bond is often the rate-limiting step in the metabolic conversion to p-hydroxybenzoic acid. Therefore, it is highly probable that the metabolism of p-HBA-d4 will be slower than that of p-HBA.

Predicted Biological Consequences of Deuteration

A reduced rate of metabolism for p-HBA-d4 could lead to:

-

Increased Half-Life and Exposure: A slower clearance of p-HBA-d4 would result in a longer plasma half-life and an increased overall systemic exposure (Area Under the Curve - AUC).

-

Enhanced or Prolonged Pharmacological Activity: With a higher concentration of the active parent compound available for a longer duration, the biological effects of p-HBA-d4 on targets like the GABAA receptor, the DAF-16/SKN-1 pathway, and the Shh pathway may be potentiated or prolonged.

-

Altered Metabolite Profile: A slower conversion to p-hydroxybenzoic acid would decrease the concentration of this metabolite, which may have its own biological activities or contribute to clearance.

Proposed Metabolic Pathway of p-HBA and the Effect of Deuteration

References

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination and pharmacokinetic study of P-hydroxybenzaldehyde, 2,3,5,4′-tetrahydroxystilbene-2-O-β-glucoside, emodin-8-O-β-d-glucopyranoside, and emodin in rat plasma by liquid chromatography tandem mass spectrometry after oral administration of Polygonum multiflorum - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated p-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for deuterated p-hydroxybenzaldehyde, a crucial isotopically labeled compound in pharmaceutical research and development. The strategic incorporation of deuterium into p-hydroxybenzaldehyde can significantly alter its metabolic fate, offering a powerful tool for pharmacokinetic studies and the development of novel therapeutics with improved metabolic stability.[1] This document details various synthetic routes, including direct hydrogen-deuterium exchange and synthesis from deuterated precursors, alongside robust purification protocols. Quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided.

Synthesis of Deuterated p-Hydroxybenzaldehyde

The introduction of deuterium into the p-hydroxybenzaldehyde molecule can be achieved through several synthetic strategies. The primary methods involve direct hydrogen-deuterium (H-D) exchange on the aromatic ring of p-hydroxybenzaldehyde or the synthesis from a deuterated precursor, such as deuterated p-cresol.

Direct Hydrogen-Deuterium (H-D) Exchange

Direct H-D exchange is a common method for introducing deuterium into aromatic systems. This process can be catalyzed by acids, bases, or transition metals.

Acid-catalyzed deuteration of phenols primarily occurs at the ortho and para positions, which are activated towards electrophilic substitution.

Experimental Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15)

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve the phenolic compound (2 mmol) in deuterium oxide (D₂O, 12 mL). Add the dry Amberlyst-15 catalyst (100 mg per 100 mg of phenol).

-

Reaction: Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.

-

Work-up and Purification: After cooling, filter the catalyst. The deuterated product can be extracted from the aqueous solution with a suitable organic solvent. The organic phase is then dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization.[2]

Heating phenols in alkaline deuterium oxide is an effective method for deuteration.

Experimental Protocol: Base-Catalyzed H-D Exchange

-

Reaction Setup: Dissolve or suspend 4-hydroxybenzaldehyde in deuterium oxide (D₂O).

-

Reaction: Add a base (e.g., sodium deuteroxide) and heat the mixture. The reaction time and temperature will influence the degree of deuteration.

-

Work-up: After the reaction, neutralize the mixture and extract the product with an organic solvent. The solvent is then removed to yield the deuterated product.[3]

Transition metals like platinum and palladium can catalyze H-D exchange on aromatic rings under milder conditions.

Experimental Protocol: Platinum-on-Carbon (Pt/C) Catalyzed H-D Exchange

-

Reaction Mixture: In a pressure-resistant vessel, combine p-hydroxybenzaldehyde, a catalytic amount of Pt/C, and D₂O.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 180°C.

-

Work-up: After the reaction, the catalyst is filtered off, and the product is isolated from the aqueous solution.[4]

Synthesis from Deuterated Precursors

An alternative to direct deuteration is the synthesis from a pre-deuterated starting material. A common route is the oxidation of deuterated p-cresol.

Deuterated p-cresol can be oxidized to deuterated p-hydroxybenzaldehyde using various oxidizing agents.

Experimental Protocol: Oxidation of p-Cresol

-

Reaction Setup: A mixture of p-cresol, a cobalt (II) salt catalyst (e.g., CoCl₂), and a base (e.g., sodium hydroxide) in a solvent like methanol is prepared.[5]

-

Reaction: The reaction is carried out under an oxygen atmosphere with stirring at a controlled temperature (e.g., 60-75°C).[5][6]

-

Work-up and Purification: After the reaction, the solvent is removed, and the crude product is purified by crystallization.[6]

Formyl-Selective Deuteration

For specific labeling at the aldehyde functional group, a direct hydrogen isotope exchange at the formyl C-H bond can be achieved using synergistic visible-light photoredox and organic catalysis with D₂O as the deuterium source. This method offers high efficiency and excellent functional group tolerance.

Experimental Protocol: Formyl-Selective Deuteration with D₂O

-

Reaction Setup: A mixture of the aromatic aldehyde, a photoredox catalyst, an organic co-catalyst (e.g., a thiol), and D₂O in a suitable solvent is prepared.

-

Reaction: The mixture is irradiated with visible light under an inert atmosphere.

-

Work-up: The product is isolated and purified using standard chromatographic techniques.

Purification of Deuterated p-Hydroxybenzaldehyde

Purification is a critical step to ensure the high isotopic and chemical purity required for research and drug development.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which p-hydroxybenzaldehyde is soluble at high temperatures but sparingly soluble at low temperatures.

-

Procedure: Dissolve the crude deuterated p-hydroxybenzaldehyde in a minimum amount of the hot solvent. Allow the solution to cool slowly to form crystals.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Formation of Bisulfite Adduct

This method is highly selective for aldehydes and allows for their separation from non-aldehydic impurities.

Experimental Protocol: Purification via Bisulfite Adduct

-

Adduct Formation: Dissolve the crude deuterated p-hydroxybenzaldehyde in a suitable solvent (e.g., methanol) and add a saturated aqueous solution of sodium bisulfite. Shake vigorously to form the solid bisulfite adduct.

-

Isolation: The adduct can be isolated by filtration.

-

Regeneration of Aldehyde: Treat the isolated adduct with a base (e.g., sodium hydroxide solution) to regenerate the purified aldehyde. The aldehyde is then extracted with an organic solvent, dried, and the solvent is evaporated.

Quantitative Data

The following tables summarize quantitative data for various synthesis methods of p-hydroxybenzaldehyde. Data for deuterated analogs are often not explicitly reported in literature and can be inferred to be similar to their non-deuterated counterparts, with the primary difference being the isotopic distribution.

Table 1: Synthesis of p-Hydroxybenzaldehyde via Oxidation of p-Cresol

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | p-Cresol Conversion (%) | p-Hydroxybenzaldehyde Selectivity (%) | p-Hydroxybenzaldehyde Yield (%) | Reference |

| CuMn-oxide/carbon | NaOH | Methanol | 75 | 3 | 99 | 96 | 91 | |

| CoCl₂ | NaOH | Methanol | 60 | 6 | 100 | >90 | >90 | [5] |

| CoAPO-5/CoAPO-11 | NaOH | Methanol | 40-80 | - | ~95 | 70-75 | - | [7] |

| PtFe/C and Pd/S-C | None | - | - | - | - | - | >99 | [8] |

Table 2: Synthesis of p-Hydroxybenzaldehyde via Fries Rearrangement of Phenyl Formate

| Catalyst A (Esterification) | Catalyst B (Rearrangement) | Solvent | Temperature (°C) | Time (h) | Phenyl Formate Yield (%) | p-Hydroxybenzaldehyde Purity (%) | Overall Yield (%) | Reference |

| p-toluenesulfonic acid | Zinc chloride | o-dichlorobenzene / p-xylene | 180 / 135 | 4 / 4 | 98.4 | >99 | ~95 | [9] |

| Concentrated sulfuric acid | - | Toluene | 105 | 4 | 94.3 | 99.1 (GC) | - | [9] |

Table 3: Synthesis of Hydroxybenzaldehydes via Reimer-Tiemann Reaction

| Phenolic Compound | Base | Solvent | Temperature (°C) | Time | Aldehyde Yield (%) | Reference |

| Phenol | NaOH | Aqueous | 70-105 | - | - | [10] |

| Phenol | NaOH | Aqueous Methanol | - | - | - | [11] |

Diagrams

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of deuterated p-hydroxybenzaldehyde.

H-D Exchange Methods for Deuteration

Caption: Catalytic methods for direct hydrogen-deuterium exchange on p-hydroxybenzaldehyde.

Purification via Bisulfite Adduct Formation

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.tue.nl [pure.tue.nl]

- 8. Synergistic catalysis of interlayer-ordered PtFe nanoalloy and Pd nanoparticles: high-efficiency oxidation of p-cresol to p-hydroxybenzaldehyde under base-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Specific deuteration of phenols and aromatic ethers using boron trifluoride and deuterium oxide | Semantic Scholar [semanticscholar.org]

- 10. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]

- 11. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]

The Biological Activity of p-Hydroxybenzaldehyde and Its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxybenzaldehyde (p-HBA), a naturally occurring phenolic aldehyde, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the known biological effects of p-HBA, including its antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways. Furthermore, this guide explores the potential of its deuterated analog, a novel area of research with implications for improving pharmacokinetic and pharmacodynamic profiles. While specific experimental data on deuterated p-HBA is not yet available, this paper discusses the theoretical basis for its potential enhanced activity and proposes synthetic strategies based on established methods for deuterating similar compounds.

Introduction

p-Hydroxybenzaldehyde (C₇H₆O₂) is a phenolic aldehyde found in various natural sources, including orchids like Gastrodia elata[1][2][3]. It is recognized for a range of pharmacological effects, making it a promising candidate for therapeutic development[4]. Its biological activities are attributed to its distinct chemical structure, featuring a hydroxyl group and an aldehyde group on a benzene ring. These functional groups allow p-HBA to participate in various biochemical reactions, including scavenging free radicals and interacting with enzyme active sites.

Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, is an emerging strategy in drug development to enhance metabolic stability and alter reaction kinetics, often leading to improved therapeutic profiles[5][6]. This guide will review the established biological activities of p-HBA and delve into the prospective advantages of its deuterated counterpart.

Biological Activities of p-Hydroxybenzaldehyde

p-HBA exhibits a broad spectrum of biological activities, which are summarized below.

Antioxidant and Anti-inflammatory Activity

p-HBA has demonstrated significant antioxidant and anti-inflammatory properties. It can mitigate oxidative stress by scavenging reactive oxygen species (ROS) and modulating key inflammatory pathways. A notable mechanism is its ability to activate the Nrf2/HO-1/NQO-1 signaling pathway while downregulating the NF-κB and AP-1 pathways, leading to a reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ[7].

Neuroprotective Effects

Studies have shown that p-HBA possesses neuroprotective properties. It has been observed to protect against transient focal cerebral ischemia in rats by preserving mitochondrial function[4]. In a Caenorhabditis elegans model of Alzheimer's disease, p-HBA was able to delay paralysis, improve mobility, and reduce the aggregation of β-amyloid plaques[1][2][3].

Enzyme Inhibition

p-HBA has been identified as an inhibitor of several enzymes implicated in disease:

-

Protein Tyrosine Phosphatase 1B (PTP1B): p-HBA exhibits inhibitory activity against PTP1B, a key regulator in insulin signaling, suggesting its potential in the management of diabetes[8][9].

-

GABA Shunt Enzymes: It has been shown to inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes involved in the metabolism of the neurotransmitter GABA[10][11].

Antimicrobial Activity

p-HBA has also been reported to possess antimicrobial properties against various pathogens.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of p-Hydroxybenzaldehyde.

| Activity | Assay/Model | Parameter | Value | Reference |

| Enzyme Inhibition | PTP1B Inhibitory Assay | IC₅₀ | 33.79 μM | [9] |

| GABA Transaminase (GABase) Inhibitory Activity | IC₅₀ | 0.43 mM | [11] | |

| Antiproliferative Activity | Human A549 cells (Sulforhodamine B assay, 48 hrs) | GI₅₀ | > 100 μM | [12] |

| Human A549 cells (MTT assay, 48 hrs) | IC₅₀ | > 10 μM | [12] | |

| Neuroprotection | C. elegans AD model (paralysis assay) | Optimal Concentration | 0.5 mM | [2][13][14] |

| Anti-inflammatory | DSS-induced colitis in mice | Effective Dose | 3, 6, and 12 mg/kg | [15] |

Detailed Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol is adapted from studies on the inhibition of PTP1B by phenolic compounds[8][9].

-

Reagents and Materials:

-

Human recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Hydroxybenzaldehyde stock solution (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 10 µL of various concentrations of p-HBA solution to the wells of a 96-well plate.

-

Add 20 µL of PTP1B enzyme solution to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding 170 µL of pre-warmed pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

-

In Vivo DSS-Induced Colitis Model

This protocol is based on studies investigating the anti-inflammatory effects of p-HBA in a mouse model of colitis[10][15][16][17][18].

-

Animal Model:

-

Male C57BL/6 mice (6-8 weeks old).

-

-

Induction of Colitis:

-

Administer 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

-

-

Treatment:

-

Administer p-HBA orally by gavage at desired doses (e.g., 3, 6, and 12 mg/kg) daily for the duration of the DSS treatment and a subsequent period.

-

-

Assessment of Colitis:

-

Monitor body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, sacrifice the mice and collect the colon.

-

Measure the colon length.

-

Perform histological analysis of colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue using ELISA.

-

Neuroprotection Assessment in C. elegans

This protocol is derived from studies on the neuroprotective effects of p-HBA in a transgenic C. elegans model of Alzheimer's disease[1][2][3][13][14][19].

-

Worm Strain:

-

Use a transgenic C. elegans strain that expresses human β-amyloid, leading to age-dependent paralysis (e.g., CL4176).

-

-

Treatment:

-

Synchronize worms and place them on Nematode Growth Medium (NGM) plates containing different concentrations of p-HBA mixed with the E. coli OP50 food source.

-

-

Paralysis Assay:

-

Induce β-amyloid expression by shifting the temperature to a non-permissive level (e.g., 25°C).

-

Score the number of paralyzed worms at regular intervals by gently prodding them with a platinum wire. Worms that fail to move are considered paralyzed.

-

Plot the percentage of paralyzed worms over time to determine the effect of p-HBA on delaying paralysis.

-

-

β-Amyloid Aggregation Assay:

-

Use a transgenic strain expressing β-amyloid fused to a fluorescent protein or stain worms with Thioflavin S, a dye that binds to amyloid plaques.

-

Visualize and quantify the β-amyloid aggregates using fluorescence microscopy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the biological activity of p-Hydroxybenzaldehyde.

Caption: p-HBA's dual action on Nrf2 activation and NF-κB/AP-1 inhibition.

Caption: Workflow for assessing p-HBA's anti-inflammatory effects in a DSS-induced colitis model.

The Deuterated Analog of p-Hydroxybenzaldehyde: A Prospective View

While direct experimental data on the biological activity of deuterated p-HBA is currently lacking in published literature, the principles of the kinetic isotope effect (KIE) provide a strong theoretical basis for its potential therapeutic advantages[5][6][20].

The Kinetic Isotope Effect and Deuteration

The C-H bond is weaker than the C-D bond. Consequently, reactions involving the cleavage of a C-H bond will have a lower activation energy and proceed faster than the equivalent reaction involving a C-D bond. This difference in reaction rates is known as the kinetic isotope effect. In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve C-H bond cleavage[21][22]. By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced.

Potential Advantages of Deuterated p-Hydroxybenzaldehyde

The metabolism of p-HBA likely involves oxidation of the aldehyde group and hydroxylation of the aromatic ring. Deuteration at the aldehyde position (formyl-d₁-p-hydroxybenzaldehyde) or on the aromatic ring could lead to:

-

Increased Metabolic Stability: A slower rate of metabolism would lead to a longer plasma half-life and increased overall drug exposure (AUC).

-

Reduced Metabolite-Mediated Toxicity: If any metabolites of p-HBA are associated with toxicity, reducing their formation could improve the safety profile.

-

Improved Pharmacodynamic Profile: A more stable plasma concentration could lead to a more sustained therapeutic effect.

-

Potential for Dose Reduction: Increased bioavailability and a longer half-life may allow for lower or less frequent dosing.

Proposed Synthesis of Deuterated p-Hydroxybenzaldehyde

Several methods for the synthesis of deuterated aldehydes have been reported and could be adapted for p-HBA[1][2][3][8][23][24]. One promising approach is the N-heterocyclic carbene (NHC) catalyzed hydrogen-deuterium exchange, which uses D₂O as the deuterium source[1].

Caption: Proposed NHC-catalyzed synthesis of deuterated p-HBA.

Conclusion and Future Directions

p-Hydroxybenzaldehyde is a versatile natural compound with a compelling range of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, and neuroprotective effects, supported by initial quantitative data, highlight its promise. The exploration of its deuterated analog represents a logical and promising next step in its development. While experimental data for deuterated p-HBA is not yet available, the well-established principles of deuterium substitution in medicinal chemistry suggest that it could offer significant advantages in terms of metabolic stability and overall therapeutic profile. Future research should focus on the synthesis of deuterated p-HBA and a direct comparison of its biological activity and pharmacokinetic properties with its non-deuterated parent compound. Such studies will be crucial in determining if deuteration can unlock the full therapeutic potential of this promising natural product.

References

- 1. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects in abstraction of hydrogen atoms from phenols (Journal Article) | OSTI.GOV [osti.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity [frontiersin.org]

- 15. p-hydroxy benzaldehyde attenuates intestinal epithelial barrier dysfunction caused by colitis via activating the HNF-1β/SLC26A3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p-Hydroxy benzaldehyde, a phenolic compound from Nostoc commune, ameliorates DSS-induced colitis against oxidative stress via the Nrf2/HO-1/NQO-1/NF-κB/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. socmucimm.org [socmucimm.org]

- 18. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P-hydroxybenzaldehyde protects Caenorhabditis elegans from oxidative stress and β-amyloid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 21. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

p-Hydroxybenzaldehyde-d4 as a Potential Metabolite Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the elucidation of metabolic pathways and the quantification of metabolite flux. p-Hydroxybenzaldehyde-d4, a deuterated form of p-hydroxybenzaldehyde, presents a valuable tool for tracing the metabolic fate of this phenolic aldehyde. p-Hydroxybenzaldehyde is a naturally occurring compound found in various plants and is also a metabolite of certain xenobiotics. Understanding its biotransformation is crucial for toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the use of this compound as a metabolite tracer, including its metabolic pathways, experimental protocols for in vivo studies, and analytical methodologies for its quantification.

Metabolic Pathways of p-Hydroxybenzaldehyde

The primary metabolic pathways of p-hydroxybenzaldehyde involve oxidation and conjugation. The administration of this compound allows for the precise tracking of these transformations.

-

Oxidation: The aldehyde group of p-hydroxybenzaldehyde is oxidized to a carboxylic acid, forming p-hydroxybenzoic acid. This reaction is primarily catalyzed by aldehyde dehydrogenases (ALDHs).

-

Conjugation: The hydroxyl group of p-hydroxybenzaldehyde can undergo conjugation reactions, most notably glycosylation, to form p-hydroxybenzaldehyde β-glucoside. This process is mediated by UDP-glucuronosyltransferases (UGTs).

These pathways are critical for the detoxification and elimination of p-hydroxybenzaldehyde from the body.

Experimental Design for In Vivo Tracer Studies

A typical in vivo study to trace the metabolism of p-hydroxybenzaldehyde using this compound involves the following steps:

-

Animal Model: The choice of animal model (e.g., rats, mice) depends on the specific research question. Animals should be housed in metabolic cages to allow for the collection of urine and feces.

-

Dosing: this compound is administered to the animals, typically via oral gavage or intravenous injection. The dosage and vehicle (e.g., corn oil, saline) should be carefully selected and justified.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points post-administration. Plasma is separated from blood for analysis.

-

Sample Preparation: Biological samples are processed to extract the analytes of interest (this compound and its deuterated metabolites). This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound, p-hydroxybenzoic acid-d4, and this compound β-glucoside.

Detailed Experimental Protocols

While a specific published study detailing an in vivo tracing experiment with this compound is not available, the following protocols are based on established methodologies for similar metabolic studies.

Synthesis of this compound (Hypothetical)

A plausible synthetic route would be the formylation of phenol-d5.

-

Materials: Phenol-d6, chloroform-d, sodium hydroxide, water, hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium hydroxide in D2O.

-

Add phenol-d5 to the solution and stir until dissolved.

-

Slowly add chloroform-d to the reaction mixture while maintaining the temperature at 60-70°C.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

-

Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

-

In Vivo Administration and Sample Collection (Rat Model)

-

Animals: Male Sprague-Dawley rats (250-300 g).

-

Dosing Solution: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO in corn oil) to a final concentration of 10 mg/mL.

-

Administration: Administer a single oral dose of 100 mg/kg body weight via gavage.

-

Sample Collection:

-

Blood: Collect blood samples (approx. 200 µL) from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.

-

Urine and Feces: Collect urine and feces over 24-hour intervals for 48 hours. Store at -80°C.

-

Sample Preparation for LC-MS/MS Analysis

-

Plasma:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., p-Hydroxybenzaldehyde-13C6).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Urine:

-

Thaw and centrifuge urine samples to remove particulates.

-

Dilute 50 µL of urine with 450 µL of water.

-

Add an internal standard and proceed with solid-phase extraction (SPE) using a suitable cartridge (e.g., C18).

-

Quantitative Analysis by LC-MS/MS

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, p-hydroxybenzoic acid-d4, and the internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 125.1 | 96.1 |

| p-Hydroxybenzoic acid-d4 | 141.1 | 96.1 |

| p-Hydroxybenzaldehyde-13C6 (IS) | 127.1 | 99.1 |

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from a pharmacokinetic study using this compound could be presented.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Unit | Value |

| Cmax | ng/mL | 1500 |

| Tmax | h | 0.5 |

| AUC(0-t) | ng*h/mL | 4500 |

| t1/2 | h | 2.5 |

Table 2: Concentration of this compound and p-Hydroxybenzoic acid-d4 in Rat Plasma over Time

| Time (h) | This compound (ng/mL) | p-Hydroxybenzoic acid-d4 (ng/mL) |

| 0.25 | 1200 | 300 |

| 0.5 | 1500 | 500 |

| 1 | 1100 | 800 |

| 2 | 700 | 1000 |

| 4 | 300 | 600 |

| 8 | 100 | 200 |

| 24 | < LLOQ | < LLOQ |

Conclusion

This compound serves as a potent tracer for elucidating the metabolic fate of p-hydroxybenzaldehyde in vivo. The use of stable isotope labeling coupled with sensitive LC-MS/MS analysis allows for the accurate quantification of the parent compound and its key metabolites. The experimental framework and analytical methodologies detailed in this guide provide a solid foundation for researchers to design and execute robust metabolic studies, contributing to a deeper understanding of the biotransformation of this important phenolic aldehyde in the context of drug development and toxicology. The primary metabolic pathways involve oxidation to p-hydroxybenzoic acid and conjugation to form glycosides. Further research utilizing this compound will be instrumental in refining our knowledge of its metabolic flux and the enzymes involved.

The Natural Occurrence and Metabolic Web of p-Hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of p-Hydroxybenzaldehyde (p-HBA), a significant aromatic aldehyde, and delves into the intricate metabolic pathways governing its biosynthesis and degradation across various biological systems. The information presented herein is intended to serve as a foundational resource for professionals engaged in phytochemical research, metabolic engineering, and the development of novel therapeutic agents.

Natural Occurrence of p-Hydroxybenzaldehyde

p-Hydroxybenzaldehyde is a phenolic compound naturally present in a diverse range of organisms, from bacteria and fungi to a wide array of plants.[1][2] It serves as a key intermediate in various metabolic processes and contributes to the chemical defense and signaling mechanisms of these organisms.[3][4] Its presence has been documented in numerous plant species, including the orchids Gastrodia elata and Galeola faberi, as well as in vanilla orchids and carrots (Daucus carota).[2][5] The compound is also found in the cyanobacterium Nostoc commune and is produced by fungi such as Phaeoacremonium minimum, which is associated with grapevine trunk diseases.[3][6]

Quantitative Distribution in Natural Sources

The concentration of p-HBA varies significantly among different organisms and is often influenced by environmental conditions and developmental stages. The following table summarizes quantitative data from studies involving microbial production, which highlights its potential as a biotechnologically valuable compound.

| Organism/System | Precursor/Medium | Concentration of p-HBA | Molar Yield | Reference |

| Pycnoporus cinnabarinus | p-Coumaric Acid | 155 mg/L | 26% | [7][8] |

| Bacillus megaterium OMK-11 | Fermentation Medium with Tyrosine | 3.0 g/L | Not Reported | [9] |

Metabolic Pathways of p-Hydroxybenzaldehyde

The metabolic pathways involving p-HBA are multifaceted, encompassing both its formation from primary metabolites and its catabolism into central metabolic intermediates. These pathways are crucial for understanding its physiological roles and for designing strategies for its biotechnological production.

Biosynthesis of p-Hydroxybenzaldehyde

The biosynthesis of p-HBA primarily originates from the phenylpropanoid pathway, with key precursors being the aromatic amino acids L-phenylalanine and L-tyrosine.

In the marine red alga Odonthalia floccosa, a specific pathway for the conversion of L-tyrosine to p-HBA has been proposed.[10][11] This pathway involves a series of enzymatic steps, beginning with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid and proceeding through several intermediates to yield p-HBA.[10][11] The enzyme system responsible is believed to be particulate and potentially located on thylakoid membranes.[10][11]

Caption: Proposed biosynthetic pathway of p-Hydroxybenzaldehyde from L-Tyrosine.[10][11]

Another significant biosynthetic route involves the conversion of p-coumaric acid, a central intermediate in the phenylpropanoid pathway. In the fungus Pycnoporus cinnabarinus, p-coumaric acid undergoes an oxidative side-chain degradation to form p-hydroxybenzoic acid.[7][8] This acid is subsequently reduced to yield p-hydroxybenzaldehyde.[7][8] A similar non-oxidative conversion has also been observed in plant cell cultures of Lithospermum erythrorhizon.[12]

Caption: Biosynthesis of p-Hydroxybenzaldehyde from p-Coumaric Acid in P. cinnabarinus.[7][8]

Degradation of p-Hydroxybenzaldehyde

Microorganisms, particularly soil bacteria and fungi, have evolved efficient pathways to degrade aromatic compounds like p-HBA, channeling them into central metabolism. This process is a key component of the carbon cycle.

The primary degradation pathway begins with the oxidation of p-HBA to p-hydroxybenzoate. This reaction is catalyzed by the NAD+-dependent enzyme p-hydroxybenzaldehyde dehydrogenase.[5][12] The resulting p-hydroxybenzoate is a substrate for hydroxylation, typically forming protocatechuate.[13] Protocatechuate is a critical ring-cleavage substrate. Enzymes like protocatechuate 3,4-dioxygenase cleave the aromatic ring, generating intermediates that are further processed and funneled into the tricarboxylic acid (TCA) cycle.[12][13] This entire sequence is part of the well-characterized β-ketoadipate pathway found in many microbes.[12]

Caption: General microbial degradation pathway for p-Hydroxybenzaldehyde.[12][13]

Experimental Protocols

The study of p-HBA's natural occurrence and metabolism involves a range of experimental techniques. Below are detailed methodologies for key cited experiments.

Microbial Production and Quantification of p-HBA

This protocol is based on the method used for producing p-HBA via fermentation with Bacillus megaterium.[9]

A. Fermentation Workflow

Caption: Workflow for microbial production and analysis of p-Hydroxybenzaldehyde.[9]

B. Media and Fermentation Conditions

-

Fermentation Medium Composition: 1% glucose, 0.5% NaCl, 1% yeast extract powder, 2% tyrosine, and trace elements.[9]

-